

exploring the magnetic phase transitions in MnSi

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

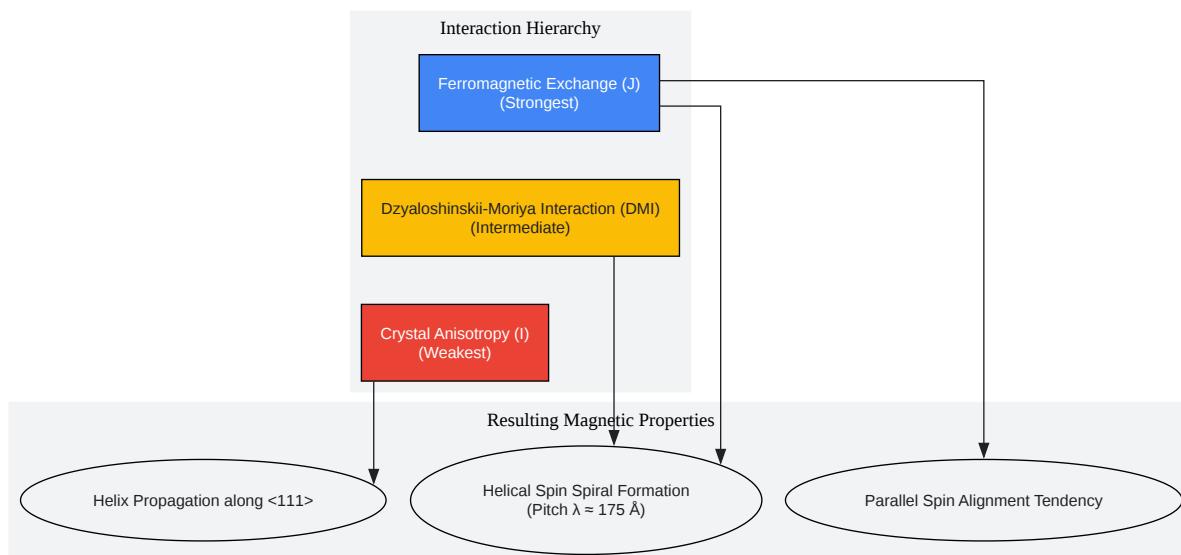
Compound Name: *Manganese silicide*

Cat. No.: *B083045*

[Get Quote](#)

An In-Depth Technical Guide to the Magnetic Phase Transitions in MnSi

For Researchers, Scientists, and Drug Development Professionals


Introduction

Manganese silicide (MnSi) is a cubic B20-type non-centrosymmetric itinerant magnet that has become a canonical system for studying complex magnetic phenomena. The lack of inversion symmetry in its crystal structure gives rise to a Dzyaloshinskii-Moriya interaction (DMI), which, in competition with the dominant ferromagnetic exchange, leads to the formation of a long-period helical magnetic structure.[1][2] Further complexity arises from the application of external stimuli such as magnetic fields and pressure, which unveil a rich phase diagram featuring exotic states, including a topologically protected skyrmion lattice.[1][3] This guide provides a comprehensive technical overview of the magnetic phase transitions in MnSi, detailing the underlying physics, experimental characterization methods, and key quantitative data.

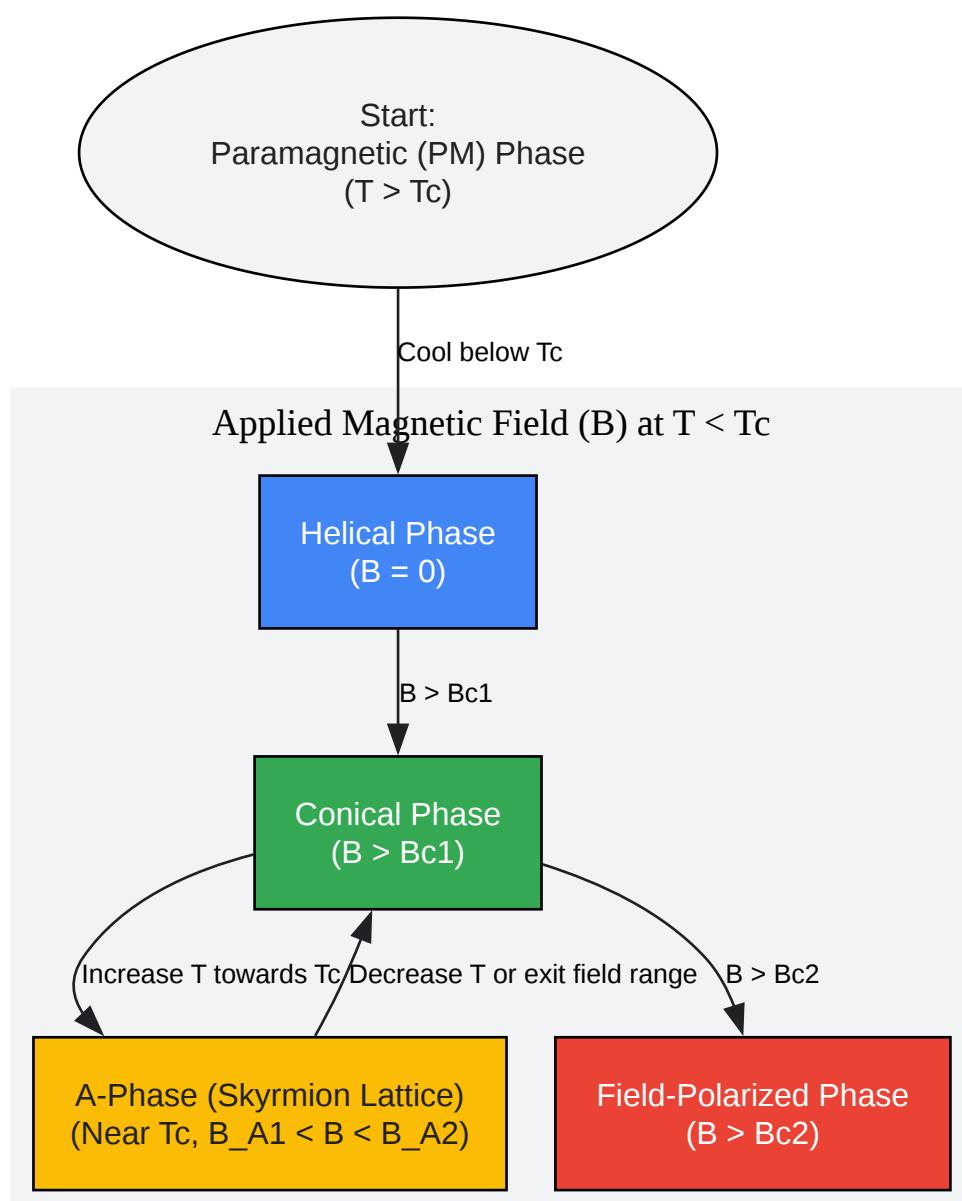
Hierarchy of Magnetic Interactions

The magnetic behavior of MnSi is governed by a hierarchy of three distinct energy scales. The interplay between these interactions is responsible for the sequence of magnetic phases observed.[4][5]

- Ferromagnetic Exchange Interaction (J): This is the strongest interaction, favoring the parallel alignment of neighboring magnetic moments.
- Dzyaloshinskii-Moriya Interaction (DMI): Arising from the non-centrosymmetric crystal structure, this weaker, anti-symmetric exchange interaction favors a perpendicular alignment of adjacent spins, inducing a continuous twist in the magnetization.[6] The competition between ferromagnetic exchange and DMI results in the formation of a long-period helical spin spiral.[4]
- Crystal Anisotropy (I): This is the weakest interaction and it aligns the propagation vector of the helix along the $<111>$ crystallographic directions in the ground state.[4][5]

[Click to download full resolution via product page](#)

Hierarchy of magnetic interactions in MnSi.


Magnetic Phase Diagrams

The rich magnetic behavior of MnSi is best visualized through its temperature-magnetic field (T-B) and temperature-pressure (T-p) phase diagrams.

Temperature-Magnetic Field (T-B) Phase Diagram

At zero magnetic field, MnSi undergoes a weakly first-order phase transition from a paramagnetic (PM) state to a helimagnetic (HM) ordered state below a critical temperature T_c of approximately 29.5 K.[7][8][9] The application of an external magnetic field induces several distinct phases:[10][11]

- Helical Phase: The ground state at zero and low fields, characterized by a spin spiral with a long pitch of about 175 Å.[6]
- Conical Phase: At a lower critical field B_{c1} , the helical axis aligns with the magnetic field, and the spins precess around this axis, forming a conical structure.[7]
- A-Phase (Skyrmion Lattice): In a small pocket of the phase diagram just below T_c and at intermediate fields (around 0.1-0.2 T), a hexagonal lattice of topologically stable spin vortices, known as skyrmions, is formed.[3][4][10] This phase is stabilized by thermal fluctuations.[4]
- Field-Polarized (FP) or Ferromagnetic Phase: Above an upper critical field B_{c2} , the spins align with the external field, and the material behaves as a ferromagnet.[7]

[Click to download full resolution via product page](#)

Sequence of magnetic phases in MnSi with applied field.

Parameter	Value	Conditions	Reference(s)
Critical Temperature (T _c)	~29.5 K	Ambient Pressure, B=0	[1][8][12]
A-Phase Temperature Range	~27 K to 29.5 K	B ≈ 0.1 - 0.2 T	[10][11][13]
Upper Critical Field (B _{c2})	~0.6 T	T = 10 K	[7]
Helical Pitch (λ _h)	175 - 180 Å	Ambient Pressure, B=0	[2][4][6]
Lattice Constant (a)	4.55 Å	B20 cubic structure	[4]

Temperature-Pressure (T-p) Phase Diagram

Applying hydrostatic pressure suppresses the magnetic ordering temperature in MnSi. The transition vanishes at a critical pressure (pc) of approximately 14.6 kbar.[8] This pressure-tuned transition is a quantum phase transition (QPT), a transition at absolute zero temperature driven by quantum fluctuations.

- Tricritical Point (TCP): At around 12 kbar, the nature of the phase transition changes from weakly first-order to second-order.[8]
- Quantum Critical Point (QCP): At pc, the magnetic order is suppressed to T=0.
- Non-Fermi Liquid (NFL) Behavior: In the vicinity of the QCP, MnSi exhibits anomalous transport properties, such as a T^{1.5} dependence of resistivity, characteristic of a non-Fermi liquid state.[8][14] Muon spin relaxation (μSR) studies have provided evidence for phase separation and the suppression of critical dynamics near the QPT.[12][15]

Parameter	Value	Description	Reference(s)
Critical Pressure (pc)	~14.6 - 15 kbar	Pressure at which $T_c > 0$ K	[5][8]
Tricritical Point (p)*	~12 kbar	Pressure where transition changes from 1st to 2nd order	[8]

Experimental Protocols

A variety of experimental techniques are employed to probe the complex magnetic phases of MnSi.

Small-Angle Neutron Scattering (SANS)

SANS is the primary experimental tool for the direct observation of long-wavelength magnetic structures like the helical state and the skyrmion lattice.[16]

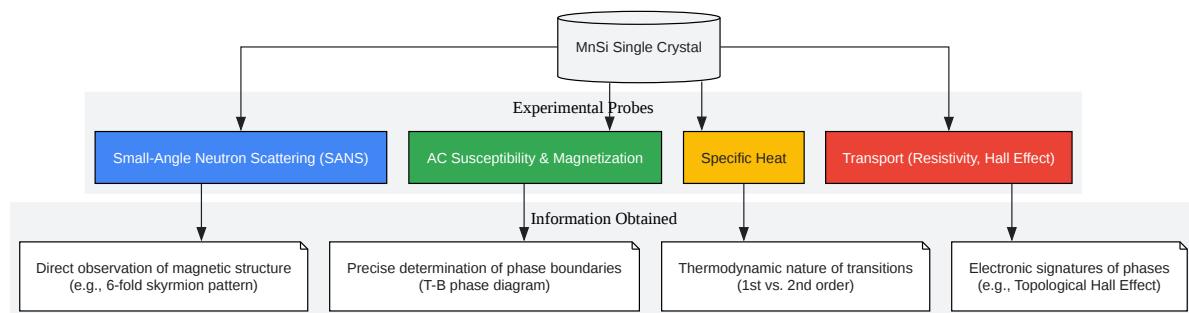
- Protocol: A collimated beam of neutrons is passed through a single-crystal MnSi sample. The neutrons, having a magnetic moment, are scattered by the magnetic moments within the material. The scattering pattern detected on a 2D detector provides a reciprocal-space map of the magnetic structure.
- Helical Phase: Produces two satellite Bragg peaks around the central beam, corresponding to the helical propagation vector.
- Skyrmion Lattice Phase: When the magnetic field is applied parallel to the neutron beam, a characteristic six-fold hexagonal diffraction pattern is observed, which is the definitive signature of the skyrmion lattice.[3][4]
- Advanced Techniques: Polarized neutrons can distinguish between chiral magnetic structures.[17] Neutron Spin Echo (NSE) spectroscopy provides extremely high energy resolution to study the dynamics and fluctuations of these magnetic phases.[17][18]

AC Magnetic Susceptibility

AC susceptibility is a sensitive probe for detecting phase transitions.

- Protocol: A small, oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the resulting magnetization are measured as a function of temperature and DC bias field.
- Signatures: Sharp peaks or kinks in χ' and χ'' mark the boundaries between different magnetic phases.^{[7][19]} Studies on MnSi have shown that the AC susceptibility can differ from the DC-derived susceptibility (dM/dH), particularly at the transition to the skyrmion phase, indicating slow dynamics associated with the nucleation of skyrmions.^{[7][20][21]}

Specific Heat Measurement


Specific heat measurements are crucial for determining the thermodynamic nature of phase transitions.

- Protocol: The heat capacity of the sample is measured as a function of temperature. A phase transition is typically marked by an anomaly, such as a sharp peak.
- Signatures: For MnSi at ambient pressure, a sharp peak in the heat capacity near 29 K confirms the magnetic ordering transition.^{[9][22]} The shape of the anomaly helps to classify the transition as first-order (latent heat) or second-order.

Transport and Hall Effect Measurements

Electrical transport measurements provide complementary information about the magnetic state, particularly through its influence on conduction electrons.

- Protocol: The electrical resistivity and Hall resistivity are measured as a function of temperature, magnetic field, and pressure.
- Signatures:
 - The temperature derivative of resistivity shows a sharp feature at T_c .^[9]
 - In the A-phase, an additional contribution to the Hall effect, known as the Topological Hall Effect (THE), is observed.^[23] This effect arises from the Berry phase that conduction electrons acquire when moving through the non-trivial spin texture of the skyrmion lattice and serves as a key electronic signature of this phase.^{[23][24]}

[Click to download full resolution via product page](#)

Experimental workflow for characterizing MnSi phases.

Conclusion

MnSi stands as a model system where a delicate balance of hierarchical interactions gives rise to a remarkably complex set of magnetic phases. The discovery of the skyrmion lattice, a topologically non-trivial state, has spurred intense research due to its fundamental physical interest and potential applications in future spintronic technologies. The exploration of its phase diagram under various external parameters, particularly the quantum phase transition under pressure, continues to provide deep insights into the behavior of correlated electron systems. A multi-faceted experimental approach, combining direct structural probes like SANS with thermodynamic and transport measurements, is essential for fully elucidating the intricate magnetic phase transitions in this fascinating material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. Relating Structural Sensitivities and Helical Magnetic Order of MnSi | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. [0902.1968] Skyrmion Lattice in a Chiral Magnet [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbi.dk [nbi.dk]
- 7. researchgate.net [researchgate.net]
- 8. thp.uni-koeln.de [thp.uni-koeln.de]
- 9. Research Portal [laro.lanl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nuclea.cnea.gob.ar [nuclea.cnea.gob.ar]
- 13. researchgate.net [researchgate.net]
- 14. [1404.4050] Formation of a topological non-Fermi liquid in MnSi [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. fz-juelich.de [fz-juelich.de]
- 17. arxiv.org [arxiv.org]
- 18. ISIS Investigating the magnetic field – temperature phase diagram of MnSi: it's not easy to untwist! [isis.stfc.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Magnetic phase diagram of MnSi inferred from magnetization and ac susceptibility | Semantic Scholar [semanticscholar.org]
- 21. [1206.5774] Magnetic phase diagram of MnSi inferred from magnetization and ac susceptibility [arxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [exploring the magnetic phase transitions in MnSi]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083045#exploring-the-magnetic-phase-transitions-in-mnsi>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com